molecular formula C8H4N2O5 B3031962 3-Nitroisatoic anhydride CAS No. 89375-28-0

3-Nitroisatoic anhydride

Cat. No. B3031962
CAS RN: 89375-28-0
M. Wt: 208.13 g/mol
InChI Key: XKFUPFXKLACMEG-UHFFFAOYSA-N
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Description

3-Nitroisatoic anhydride is a chemical compound used in various scientific research . It is part of the SHAPE (Selective 2’-Hydroxyl Acylation Analyzed by Primer Extension) reagents used for the analysis of local nucleotide dynamics in RNA .


Synthesis Analysis

SHAPE reagents, including 3-Nitroisatoic anhydride, are electrophilic and create adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides with relatively little dependence on nucleotide identity . The most common SHAPE reagent, 1-methyl-7-nitroisatoic anhydride (1M7), is a more electrophilic derivative of NMIA with shorter reaction times .


Chemical Reactions Analysis

SHAPE reagents, including 3-Nitroisatoic anhydride, are used to modify the backbone of conformationally dynamic nucleotides, read out by truncations during reverse transcription (RT) to identify adduct locations and quantify their relative abundances .

Scientific Research Applications

RNA SHAPE-MaP Chemistry

1M7 is a reagent used in RNA SHAPE-MaP (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) experiments . This technique allows for the analysis of RNA secondary structures at single nucleotide resolution in less than 70 seconds .

Analysis of RNA Secondary and Tertiary Structures

The reactivity of the ribose backbone can be exploited if it is not engaged in secondary or tertiary interactions, such as duplexes, Hoogsteen base-pairing, or RNA triple helices . The 2ʹ OH group is reacted with an electrophilic probe, N-methylisatoic anhydride (NMIA), to form a SHAPE adduct .

RNA G-Quadruplexes

At the example of RNA G-quadruplexes, it is highlighted how an array of probing techniques can be combined to study a specific RNA structural motif in vitro and in vivo .

RNA Folding Mechanisms

Determining RNA structure is challenging as an RNA of a given nucleotide sequence can adopt multiple low-energy states, with the preferred conformation being dependent on protein binding, ionic environment, nucleobase modifications, and other cellular conditions . Thus, the analysis of RNA structure and mechanisms of RNA folding are crucial to understand the fascinating cellular functions and regulation of RNAs .

RNA-Protein Interactions

SHAPE reagents like 1M7 can be used to detect RNA-protein interactions in living cells .

RNA Function and Biogenesis

Long noncoding RNAs (lncRNAs) are regulators of RNA function and biogenesis. To perform their diverse functions, RNAs must fold into their native structures in a cellular environment . Hydrogen bonds from base-pairing and π-stacking of the aromatic ring bases define the RNA secondary structure elements . Long-range interactions to the sugar-phosphate backbone and between distant bases are crucial for tertiary structure .

Mechanism of Action

Target of Action

The primary targets of 3-Nitroisatoic anhydride are RNA molecules . It is used in the study of RNA structures, including riboswitches, small bacteriophage, bacterial, and eukaryotic mRNAs, and the RNA genomes of complete human viruses .

Mode of Action

3-Nitroisatoic anhydride is a type of SHAPE (Selective 2’-Hydroxyl Acylation analyzed by Primer Extension) reagent . These reagents are electrophilic and create adducts at the 2’-hydroxyl position on the RNA backbone of flexible ribonucleotides with relatively little dependence on nucleotide identity . This modification allows for the mapping of structural features of nucleic acids .

Biochemical Pathways

The action of 3-Nitroisatoic anhydride affects the biochemical pathways involved in RNA folding . The compound helps to define the structure of an RNA molecule, which is crucial for understanding its mechanism of action . The RNA folding space is vast, and a multitude of cellular factors play a key role in regulating RNA folding in the context of the living cell .

Pharmacokinetics

It is known that the compound is used in vitro and in vivo to probe rna structures . It is suggested that the compound has an increased ability to permeate biological membranes, particularly in bacteria .

Result of Action

The result of the action of 3-Nitroisatoic anhydride is the modification of the RNA backbone. This modification allows for the identification of adduct locations and the quantification of their relative abundances . The data derived from these modifications can be used to drive RNA structure prediction .

Action Environment

The action of 3-Nitroisatoic anhydride can be influenced by various environmental factors. For instance, the compound’s ability to permeate biological membranes can be affected by the characteristics of these membranes . Additionally, the compound’s efficacy in probing RNA structures can vary in different cell lines .

Safety and Hazards

The safety data sheet for a similar compound, 3-Nitrophthalic anhydride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

SHAPE reagents, including 3-Nitroisatoic anhydride, have been extensively characterized and validated by examining their reactivity on multiple RNAs of known structure . Recent efforts have focused on improving SHAPE modification and adduct detection efficiency, especially in living cells . Additional SHAPE reagents with long half-lives have been proposed . The future development of SHAPE reagents will likely focus on increasing the throughput and scope of SHAPE experiments by replacing or supplementing the adduct detection step with methods integrated with massively parallel sequencing .

properties

IUPAC Name

8-nitro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O5/c11-7-4-2-1-3-5(10(13)14)6(4)9-8(12)15-7/h1-3H,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFUPFXKLACMEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447676
Record name 3-nitroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitroisatoic anhydride

CAS RN

89375-28-0
Record name 3-nitroisatoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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